lithium;prop-2-ynylselanylbenzene

Description

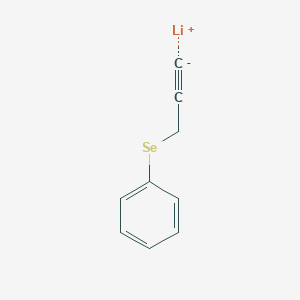

Lithium;prop-2-ynylselanylbenzene is an organoselenium-lithium compound with the structural formula C₆H₅-Se-CH₂-C≡CLi. It combines a benzene ring substituted with a selanyl (Se) group attached to a propargyl (HC≡C-CH₂) moiety, stabilized by a lithium counterion.

Properties

CAS No. |

61713-61-9 |

|---|---|

Molecular Formula |

C9H7LiSe |

Molecular Weight |

201.1 g/mol |

IUPAC Name |

lithium;prop-2-ynylselanylbenzene |

InChI |

InChI=1S/C9H7Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h3-7H,8H2;/q-1;+1 |

InChI Key |

LGQDJDMUYWXTLR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[C-]#CC[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Procedure:

Deprotonation :

- Prop-2-ynylselanylbenzene (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) at -78°C under nitrogen.

- n-BuLi (1.1 equiv, 2.5 M in hexanes) is added dropwise, yielding a deep red solution indicative of lithiation.

- Reaction progress is monitored via in situ NMR or quenching with deuterated methanol.

Isolation :

Challenges :

- Competing side reactions, such as selenium-lithium exchange or alkyne oligomerization, necessitate low temperatures and strict exclusion of moisture.

Transmetallation from Organomercury or Organotin Selenides

Transmetallation offers a milder alternative, leveraging preformed selenium-metal bonds. This method avoids direct handling of reactive lithium reagents.

Example Protocol:

Synthesis of Prop-2-ynylselanyl(tributyl)tin :

- Prop-2-ynyl bromide (1.0 equiv) reacts with tributyltin selenide (1.2 equiv) in THF at 0°C, catalyzed by Pd(PPh3)4 (5 mol%).

- Yield: 78–85% after column chromatography.

Lithium Transmetallation :

Advantages :

- Superior regiocontrol and reduced side reactions compared to direct lithiation.

- Compatible with functionalized arenes and heterocycles.

Electrochemical Lithiation of Selenoalkynes

Emerging methods employ electrochemical reduction to generate lithium intermediates. A divided cell with a lithium anode and stainless-steel cathode facilitates the process:

- Electrolyte : 0.5 M LiClO4 in dimethylformamide (DMF).

- Substrate : Prop-2-ynylselenide (1.0 M) dissolved under argon.

- Conditions : Constant current (10 mA/cm²) at 25°C for 2 hours.

Outcomes :

Solid-State Synthesis via Lithium Selenide Intermediates

Lithium selenide (Li2Se) reacts with propargyl halides to form the target compound:

Li2Se Preparation :

Alkynylation :

Limitations :

- Requires handling of toxic selenium and explosive lithium-ammonia solutions.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

- Selenium-Lithium Exchange :

At elevated temperatures (>0°C), Li-C≡C-Se-C6H5 may undergo decomposition via Se–C bond cleavage, forming lithium selenide and alkynyl byproducts. - Alkyne Polymerization :

Prolonged reaction times or excess base promote oligomerization, necessitating rapid quenching.

Applications in Organic Synthesis

Lithium prop-2-ynylselanylbenzene serves as a versatile intermediate:

Chemical Reactions Analysis

Types of Reactions

Lithium;prop-2-ynylselanylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced using reducing agents to form different reduced forms.

Substitution: The compound can undergo substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce different oxidation states of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Lithium;prop-2-ynylselanylbenzene has various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

Industry: It is used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;prop-2-ynylselanylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Thiophenides (C₆H₅-SLi)

- Reactivity : Lithium thiophenides exhibit lower nucleophilicity compared to lithium;prop-2-ynylselanylbenzene due to sulfur’s lower electronegativity and larger atomic radius than selenium. This difference impacts their efficacy in cross-coupling reactions.

- Stability : Thiophenides are more thermally stable but less reactive in polar aprotic solvents. Lithium selenides, by contrast, may decompose faster but offer higher reactivity in alkylation reactions .

Lithium Selenides (R-SeLi)

- Electronic Properties : The propargyl group in this compound introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects compared to aliphatic selenides (e.g., LiSeCH₂CH₃). This increases its acidity and suitability for deprotonation reactions.

- Coordination Chemistry: Unlike Co(II) complexes with hydrazone ligands (as in ), lithium selenides typically form simpler ionic structures.

Lithium Arenides (C₆H₅-Li)

- Basicity : this compound is less basic than lithium arenides (e.g., phenyllithium) due to the electron-withdrawing selanyl and propargyl groups. This reduces its propensity for side reactions in electrophilic substitutions.

- Applications : While phenyllithium is widely used in Grignard-like reactions, the selenium analog may offer unique pathways for constructing heterocycles or selenium-containing pharmaceuticals .

Physicochemical and Economic Data

Table 1: Hypothetical Properties of this compound vs. Analogs

*Lithium compounds like carbonates and hydroxides dominate EU imports (Figures 174, 182), but organolithium derivatives remain niche .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.